molecular formula C21H26ClNO3 B1662634 Nalmefene hydrochloride CAS No. 58895-64-0

Nalmefene hydrochloride

Cat. No.: B1662634
CAS No.: 58895-64-0
M. Wt: 375.9 g/mol
InChI Key: GYWMRGWFQPSQLK-OPHZJPRHSA-N
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Mechanism of Action

Target of Action

Nalmefene hydrochloride is an opioid receptor antagonist . It primarily targets the mu (μ)-opioid and delta (δ)-opioid receptors, where it acts as an antagonist, and the kappa (κ)-opioid receptor, where it acts as a partial agonist . These receptors are involved in pain perception, reward, and addictive behavior.

Mode of Action

This compound binds to the opioid receptors, blocking the effects of opioids . By acting as an antagonist at the mu and delta receptors, it prevents or reverses the effects of opioids, including respiratory depression, sedation, and hypotension . As a partial agonist at the kappa receptor, it may provide some analgesic effect .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the opioid signaling pathway. By blocking the opioid receptors, it prevents the activation of this pathway by opioids. This results in the reversal of opioid effects, including pain relief, euphoria, and respiratory depression .

Pharmacokinetics

This compound is metabolized in the liver through glucuronide conjugation . It is primarily eliminated through the kidneys, with a minor amount excreted through feces . The elimination half-life of this compound is approximately 10.8 ± 5.2 hours , which is substantially longer than that of naloxone, another opioid antagonist . This allows this compound to have a longer duration of action .

Result of Action

The primary result of this compound’s action is the reversal of opioid effects. This includes the reversal of respiratory depression, sedation, and hypotension caused by opioid overdose . In the context of alcohol dependence, this compound reduces alcohol consumption by modulating the reward pathway in the brain .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its bioavailability and efficacy can be affected by the route of administration . Intranasal and intramuscular administration of this compound have been studied for their pharmacokinetics . Additionally, factors such as the patient’s renal function can influence the drug’s elimination from the body .

Safety and Hazards

Nalmefene hydrochloride is harmful if swallowed or in contact with skin. It may cause an allergic skin reaction. It is harmful if inhaled and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It should be used in a chemical fume hood, with air supplied by an independent system. Avoid inhalation, contact with eyes, skin, and clothing. Avoid prolonged or repeated exposure .

Future Directions

The FDA approved the first nalmefene hydrochloride nasal spray in May 2023 to reverse opioid overdose . With a half-life of 11 hours, nalmefene stays in the bloodstream longer than naloxone, the only other FDA-approved opioid overdose reversal drug . This can be pivotal in reducing healthcare costs, increasing patient satisfaction, and redistributing the time that healthcare staff spend monitoring opioid overdose patients given naloxone .

Biochemical Analysis

Biochemical Properties

Nalmefene hydrochloride plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the mu-opioid receptors in the brain, where it acts as a competitive antagonist. By binding to these receptors, this compound prevents the activation of the opioid signaling pathway, thereby inhibiting the effects of opioid agonists. Additionally, this compound has been shown to interact with other opioid receptors, including delta and kappa receptors, although its affinity for these receptors is lower .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In neuronal cells, it inhibits the opioid-induced suppression of neurotransmitter release, thereby restoring normal synaptic function. This action is particularly important in reversing the respiratory depression caused by opioid overdose. This compound also influences cell signaling pathways by modulating the activity of G-protein-coupled receptors, leading to changes in intracellular cAMP levels and protein kinase activity. Furthermore, this compound has been shown to affect gene expression by altering the transcriptional activity of opioid-responsive genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with opioid receptors. As a competitive antagonist, this compound binds to the mu-opioid receptors with high affinity, preventing the binding of opioid agonists. This inhibition blocks the downstream signaling cascade, including the inhibition of adenylate cyclase, reduction in cAMP levels, and subsequent decrease in protein kinase A activity. Additionally, this compound may induce conformational changes in the receptor, further preventing its activation by opioid agonists .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor, as it can degrade and form dimers, reducing its efficacy. Studies have shown that this compound is stable at room temperature for several hours, but prolonged exposure to light and higher temperatures can lead to degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with this compound maintaining its antagonistic activity over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reverses opioid-induced respiratory depression without causing significant adverse effects. At higher doses, this compound can induce withdrawal symptoms in opioid-dependent animals and may cause toxicity. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired antagonistic effect, and exceeding this dose can lead to adverse outcomes .

Metabolic Pathways

This compound is extensively metabolized in the liver, primarily through conjugation with glucuronic acid. The resulting glucuronide metabolite is inactive and is excreted in the urine. Additionally, this compound undergoes N-dealkylation, producing a metabolite with minimal pharmacological activity. The metabolic pathways of this compound involve various enzymes, including UDP-glucuronosyltransferases and cytochrome P450 enzymes, which facilitate its biotransformation and elimination .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to reach its target receptors in the central nervous system. This compound interacts with transporters and binding proteins that facilitate its uptake and distribution within cells. Its localization and accumulation in specific tissues are influenced by factors such as lipid solubility and protein binding affinity .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the plasma membrane, where it interacts with opioid receptors. Additionally, this compound may be targeted to specific compartments or organelles through post-translational modifications or targeting signals. These localization mechanisms ensure that this compound exerts its antagonistic effects at the appropriate sites within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nalmefene hydrochloride is synthesized through a series of chemical reactions starting from naltrexone. . The synthesis typically involves:

    Starting Material: Naltrexone

    Reagents: Methylene iodide, base (e.g., potassium carbonate)

    Conditions: Reflux in an appropriate solvent (e.g., dimethylformamide)

Industrial Production Methods: The industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the concentration of reagents, reaction temperature, and purification steps such as recrystallization . Additionally, the stability of the final product is enhanced by incorporating antioxidants and osmotic pressure modifiers .

Chemical Reactions Analysis

Types of Reactions: Nalmefene hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: Conversion to nalmefene N-oxide using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of nalmefene N-oxide back to nalmefene using reducing agents like sodium borohydride.

    Substitution: Halogenation at the 6-position using halogenating agents like bromine.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in an organic solvent like chloroform.

Major Products:

    Oxidation: Nalmefene N-oxide

    Reduction: Nalmefene

    Substitution: 6-Bromo-nalmefene

Comparison with Similar Compounds

    Naltrexone: Another opioid antagonist used for opioid and alcohol dependence.

    Naloxone: A short-acting opioid antagonist used primarily for emergency treatment of opioid overdose.

Nalmefene hydrochloride stands out due to its longer duration of action and improved safety profile, making it a valuable tool in the management of opioid overdose and alcohol dependence .

Properties

IUPAC Name

(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3.ClH/c1-12-6-7-21(24)16-10-14-4-5-15(23)18-17(14)20(21,19(12)25-18)8-9-22(16)11-13-2-3-13;/h4-5,13,16,19,23-24H,1-3,6-11H2;1H/t16-,19+,20+,21-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWMRGWFQPSQLK-OPHZJPRHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

55096-26-9 (Parent)
Record name Nalmefene hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058895640
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70891705
Record name Nalmefene hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58895-64-0
Record name Nalmefene hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58895-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nalmefene hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058895640
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nalmefene hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70891705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5a)-17-(Cyclopropylmethyl)-4,5-epoxy-6-methylene-morphinan-3,14-diol hydrochlo-ride
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Record name NALMEFENE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7K69QC05X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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